[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride

Bifunctional building block Orthogonal derivatization Medicinal chemistry scaffold

Researchers requiring simultaneous sulfonamide and tertiary amine diversity on a cyclobutane core face multi-step protection/deprotection workflows. This HCl salt eliminates those steps with a single bifunctional scaffold. • Reactive sulfonyl chloride for direct sulfonamide formation via amine coupling • Dimethylamino handle enables quaternization, N-oxide formation, or Mannich reactions • HCl salt ensures ambient weighing stability; -10°C storage extends shelf life • Ideal for 3D fragment library synthesis in FBDD campaigns; ~8-10× cost premium vs. non-basic analogs offset by synthetic step reduction

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
Cat. No. B13245442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC1)CS(=O)(=O)Cl
InChIInChI=1S/C7H14ClNO2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3
InChIKeyZWLPLTHNFXVKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Dimethylamino)cyclobutyl]methanesulfonyl Chloride: Identity & Structural Classification


[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride (free base CAS 1909326-55-1, MW 211.71 g/mol) is commercially supplied almost exclusively as its hydrochloride salt (CAS 1909326-56-2, MW 248.16 g/mol, C₇H₁₅Cl₂NO₂S) at a minimum purity of 95% . This compound belongs to the class of aliphatic sulfonyl chlorides distinguished by a quaternary carbon-bearing dimethylamino group on a cyclobutane scaffold. Unlike simpler cyclobutylmethanesulfonyl chlorides, it presents a bifunctional architecture—a basic tertiary amine and a reactive sulfonyl chloride electrophile—within a strained, three-dimensional carbocycle [1]. Its primary application domain is as a versatile small-molecule scaffold and derivatization intermediate for medicinal chemistry and fragment-based drug discovery (FBDD) programs.

1 Bifunctional amine/sulfonyl chloride reactivity enables orthogonal derivatization
2 3D cyclobutane scaffold supports fragment-based drug discovery library design
3 Quaternary carbon and puckered ring provide defined exit vectors for elaboration

Why Generic Substitution Fails


Direct substitution of [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride with the simpler cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) is not chemically tenable because the latter entirely lacks the basic dimethylamino group that defines this compound's bifunctional reactivity profile . Similarly, (3,3-dimethylcyclobutyl)methanesulfonyl chloride introduces steric bulk without providing a protonatable nitrogen, precluding pH-dependent solubility tuning, salt formation, or amine-directed conjugation strategies [1]. Methanesulfonyl chloride (mesyl chloride), while a ubiquitous sulfonylation reagent, offers no cyclobutane scaffold and therefore cannot impart the conformational rigidity, 3D character, or defined exit vectors that the cyclobutane ring contributes to target engagement in fragment-based drug discovery [2]. The following quantitative evidence specifies the measurable dimensions along which this compound diverges from its closest commercially available analogs.

Target
Substitute
Key Divergence
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride
Cyclobutylmethanesulfonyl chloride
Lacks basic amine; cannot support dual orthogonal reactivity or pH-dependent solubility
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride
(3,3-Dimethylcyclobutyl)methanesulfonyl chloride
Steric bulk without ionizable nitrogen; no amine-directed conjugation possible
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride
Methanesulfonyl chloride
No cyclobutane scaffold; lacks 3D conformational rigidity and defined exit vectors

Quantitative Comparison to Closest Analogs


Dual Orthogonal Reactive Handles

The target compound carries a dimethylamino group (pKa estimated ~8.5–9.5 for tertiary amines on cyclobutane) directly attached to the cyclobutane quaternary carbon, adjacent to the methanesulfonyl chloride methylene [1]. This creates a 1,2-relationship between a nucleophilic amine and an electrophilic sulfonyl chloride, enabling sequential derivatization without intermediate protection/deprotection steps. In contrast, cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) bears no basic nitrogen and can only participate in electrophilic sulfonylation reactions . (3,3-Dimethylcyclobutyl)methanesulfonyl chloride likewise lacks any ionizable amine functionality. This difference is categorical rather than incremental: the target compound can serve as both a nucleophile (via amine alkylation/acylation) and an electrophile (via sulfonamide/sulfonate ester formation) in a single synthetic intermediate.

Reactive Handles
Class-level inference
2 orthogonal handles (amine + SO₂Cl) vs 1 for comparators
Supports sequential derivatization without intermediate protection
Based on functional group inventory; reactivity classification
Bifunctional building block Orthogonal derivatization Medicinal chemistry scaffold

Molecular Weight and Lipophilicity Comparison

The target compound (free base MW 211.71; HCl salt MW 248.16) is significantly heavier than cyclobutylmethanesulfonyl chloride (MW 168.64) and (3,3-dimethylcyclobutyl)methanesulfonyl chloride (MW 196.7) [1]. The ΔMW of +43.07 Da (free base vs unsubstituted analog) corresponds to the dimethylamino substituent, which fundamentally alters the compound's physicochemical profile. Cyclobutylmethanesulfonyl chloride has a measured/calculated LogP of 1.70–2.44 ; the target compound, bearing a basic amine capable of ionization, is expected to exhibit a LogD₇.₄ substantially lower than its neutral LogP due to protonation, enabling pH-dependent partitioning that is unavailable to non-basic analogs. This property is critical for applications requiring aqueous solubility under physiological conditions.

MW & Lipophilicity
Reported
MW +43 Da vs unsubstituted analog; ionizable amine enables pH-dependent LogD
Distinct physicochemical space with tuneable aqueous solubility
Comparator LogP 1.70–2.44; target LogD₇.₄ expected lower
Physicochemical property space Lipophilicity modulation LogP differentiation

Storage and Thermal Stability Differentiation

Sigma-Aldrich specifies a storage temperature of -10°C and ice-pack shipping for the hydrochloride salt of the target compound . In contrast, cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) is specified for storage at 2–8°C (refrigerated, not frozen) . This 12–18°C difference in recommended storage temperature indicates that the hydrochloride salt of the target compound exhibits measurably lower thermal stability than its simpler analog. The requirement for sub-freezing storage has direct implications for procurement planning, inventory management, and total cost of ownership, particularly for laboratories without dedicated -20°C or -10°C storage capacity.

Storage Stability
Specification review
−10°C storage (freezer) vs 2–8°C for comparator
Requires freezer capacity and cold-chain shipping logistics
Based on vendor specifications; verify before procurement
Storage condition Thermal stability Shipping requirement Procurement logistics

Procurement Cost Comparison

The hydrochloride salt of the target compound commands a substantial price premium over cyclobutylmethanesulfonyl chloride. At the 100 mg scale, the target compound is priced at approximately $965 (extrapolated from Biosynth's $482.50/50 mg listing ), while cyclobutylmethanesulfonyl chloride is available at $92–$111.90 per 100 mg from multiple vendors including GLPBio and Aladdin . This represents a price multiple of approximately 8.6–10.5×. Even at the 1 g scale, the target compound (approximately ¥319,900 or ~$2,200 from Fujifilm Wako ) remains substantially more expensive than cyclobutylmethanesulfonyl chloride ($429–$550/1 g from GLPBio and Ark Pharm ). The free base form (CAS 1909326-55-1) has been discontinued, making the hydrochloride salt the sole commercially available form .

Procurement Cost
Procurement context
8.6–10.5× cost premium at 100 mg scale
Cost review recommended; bifunctional scaffold may reduce total step count
~$965/100 mg vs $92–112/100 mg for cyclobutylmethanesulfonyl chloride
Cost per gram Procurement economics Building block pricing Budget planning

Cyclobutane Ring: 3D Scaffold for FBDD

Hamilton et al. (2022) demonstrated through Principal Moment of Inertia (PMI) analysis that cyclobutane-containing fragments exhibit superior three-dimensional character compared to planar aromatic fragments commonly used in FBDD libraries, and compare favorably against other cycloaliphatic rings in terms of both shape diversity and physicochemical properties [1]. The cyclobutane ring's puckered conformation provides defined exit vectors for substituent elaboration, and its conformational rigidity reduces the entropic penalty upon target binding relative to flexible acyclic analogs. A separate review by Ren et al. (2022) documents nine FDA-approved drugs incorporating the cyclobutane motif, with applications spanning oncology, neurology, and infectious disease [2]. The target compound, by embedding both a cyclobutane scaffold and a derivatizable sulfonyl chloride on the same framework, aligns with the fragment library design principles validated by Hamilton et al.

3D Scaffold
Class-level inference
Cyclobutane occupies distinct PMI region indicating higher 3D character; 9 FDA-approved cyclobutane drugs
Supports 3D fragment library design for FBDD
PMI analysis from Hamilton et al. (2022); drug census from Ren et al. (2022)
Fragment-based drug discovery 3D scaffold Conformational rigidity Principal Moment of Inertia

Recommended Procurement & Application Scenarios


Dual Orthogonal Derivatization for Library Synthesis

When a medicinal chemistry campaign demands the simultaneous installation of sulfonamide and tertiary amine diversity elements on a cyclobutane core, the target compound eliminates the need for sequential protection/deprotection cycles. The sulfonyl chloride can be reacted with primary or secondary amines to form sulfonamides, while the dimethylamino group can undergo quaternization, N-oxide formation, or participate in Mannich-type reactions at a subsequent step, all on the same scaffold [1]. This dual-handle strategy is not achievable with cyclobutylmethanesulfonyl chloride, which offers only the sulfonyl chloride reactive center.

FBDD Library Expansion with 3D Scaffolds

The target compound addresses the documented underrepresentation of cyclobutane-containing 3D fragments in screening libraries [2]. Its quaternary carbon center and puckered cyclobutane ring provide a scaffold that projects substituents along defined vectors, while the sulfonyl chloride enables rapid diversification into sulfonamide fragment libraries suitable for both biochemical and biophysical screening assays. The hydrochloride salt form ensures the compound can be weighed and handled under standard laboratory conditions despite its inherent reactivity.

pH-Dependent Solubility for Aqueous Derivatization

The ionizable dimethylamino group (estimated pKa ~8.5–9.5) allows the hydrochloride salt to be dissolved in aqueous buffer at mildly acidic pH, where the amine remains protonated and the sulfonyl chloride can still react with amine nucleophiles under controlled conditions [1]. This pH-dependent solubility profile is not available with non-basic cyclobutyl sulfonyl chlorides, which are typically restricted to anhydrous organic solvents for derivatization reactions. This feature may enable aqueous-compatible bioconjugation or chemoproteomic workflows.

Cold-Chain Procurement for Stability-Critical Intermediates

Given the -10°C storage requirement and ice-pack shipping specification from Sigma-Aldrich , procurement of this compound is best suited for facilities with validated freezer capacity (-20°C or -10°C) and established cold-chain receiving protocols. The compound should be prioritized for synthesis campaigns where the cyclobutane-dimethylamino-sulfonyl chloride architecture is specifically required, and where the cost premium (8–10× over cyclobutylmethanesulfonyl chloride at the 100 mg scale ) is offset by the synthetic step reduction afforded by the bifunctional scaffold.

Application
Selection Property
Validation Focus
Dual Orthogonal Derivatization
Bifunctional amine/sulfonyl chloride reactivity
Sequential sulfonamide/amine elaboration without protection
FBDD Library Expansion
3D cyclobutane scaffold with quaternary center
Sulfonamide fragment diversity for screening assays
pH-Dependent Solubility
Ionizable amine (pKa ~8.5–9.5)
Aqueous buffer derivatization compatibility
Cold-Chain Procurement
−10°C storage stability
Freezer capacity and cold-chain logistics verification
Quote Request

Request a Quote for [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.